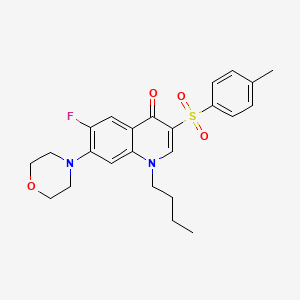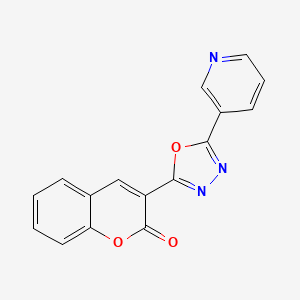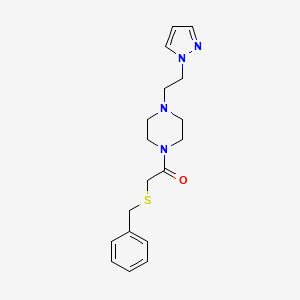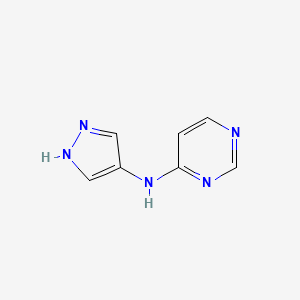
N-(1H-pyrazol-4-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1H-pyrazol-4-yl)pyrimidin-4-amine” is a chemical compound that has been studied for its potential as a CDK2 inhibitor . It has a molecular formula of C5H5N5 . This compound has been used in the development of new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .
Synthesis Analysis
The synthesis of “N-(1H-pyrazol-4-yl)pyrimidin-4-amine” derivatives involves the bioisosteric replacement of the phenylsulfonamide moiety of a lead compound with pyrazole derivatives . More specific synthesis methods are not available in the retrieved papers.Physical And Chemical Properties Analysis
“N-(1H-pyrazol-4-yl)pyrimidin-4-amine” has a molecular weight of 135.1267 . Other physical and chemical properties are not provided in the retrieved papers.Aplicaciones Científicas De Investigación
Application in Cancer Treatment
Specific Scientific Field
Summary of the Application
The compound has been used in the development of potential anticancer agents, specifically as inhibitors of Cyclin-dependent kinase 2 (CDK2), a protein kinase that has been a target for new cancer treatments .
Methods of Application or Experimental Procedures
The phenylsulfonamide moiety of a previous lead compound was bioisosterically replaced with pyrazole derivatives, creating a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines .
Results or Outcomes
Among the series, one compound displayed potent CDK2 inhibitory activity and sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines . It reduced the phosphorylation of retinoblastoma at Thr821, arrested cells at the S and G2/M phases, and induced apoptosis .
Application in Antileishmanial and Antimalarial Treatments
Specific Scientific Field
Pharmacology and Drug Discovery
Summary of the Application
The compound has potential applications in the treatment of leishmaniasis and malaria .
Methods of Application or Experimental Procedures
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of the compound .
Results or Outcomes
The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
Application in Anti-Inflammatory Treatments
Specific Scientific Field
Summary of the Application
The compound has potential applications in the treatment of inflammation .
Methods of Application or Experimental Procedures
The compound is synthesized and tested for its anti-inflammatory properties .
Results or Outcomes
The compound exhibited anti-inflammatory activity .
Application in Antifungal Treatments
Summary of the Application
The compound has potential applications in the treatment of fungal infections .
Methods of Application or Experimental Procedures
The compound is synthesized and tested for its antifungal properties .
Results or Outcomes
The compound exhibited antifungal activity .
Application in Antiviral Treatments
Summary of the Application
The compound has potential applications in the treatment of viral infections .
Methods of Application or Experimental Procedures
The compound is synthesized and tested for its antiviral properties .
Results or Outcomes
The compound exhibited antiviral activity .
Application in Antioxidant Treatments
Summary of the Application
The compound has potential applications in the treatment of oxidative stress-related conditions .
Methods of Application or Experimental Procedures
The compound is synthesized and tested for its antioxidant properties .
Results or Outcomes
Propiedades
IUPAC Name |
N-(1H-pyrazol-4-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c1-2-8-5-9-7(1)12-6-3-10-11-4-6/h1-5H,(H,10,11)(H,8,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONVQDJJYPKZTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1NC2=CNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-pyrazol-4-yl)pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2765812.png)
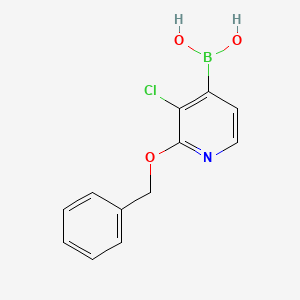
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2765818.png)
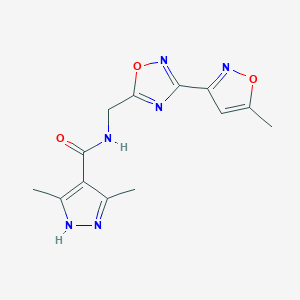
![7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2765821.png)
![2-[(E)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoic acid](/img/structure/B2765822.png)
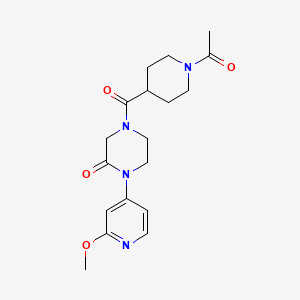
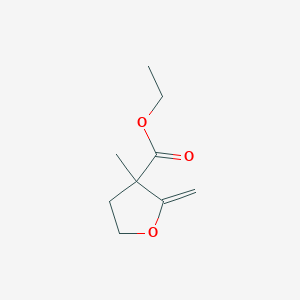
![Benzenamine,2-[2-(dimethylamino)ethoxy]-4-fluoro-](/img/structure/B2765826.png)
![(3aS,6aS)-2-benzyl-N-(1-cyanoethyl)-octahydrocyclopenta[c]pyrrole-3a-carboxamide](/img/structure/B2765827.png)
![3-[2,2-Dimethyl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2765830.png)
